![molecular formula C13H12N2O3 B2493305 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1245570-08-4](/img/structure/B2493305.png)
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is a compound that has been studied for its potential use as a xanthine oxidase inhibitor . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . In one study, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were designed and synthesized . These derivatives were then evaluated for their inhibitory potency against xanthine oxidase in vitro .Molecular Structure Analysis
The molecular structure of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid has been analyzed using various computational methods . Three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs . The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters .Chemical Reactions Analysis
The chemical reactions involving 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid are primarily related to its role as a xanthine oxidase inhibitor . The compound interacts with key residues in the xanthine oxidase protein through hydrogen bonds, π-π stackings, or hydrophobic interactions .Wissenschaftliche Forschungsanwendungen
Xanthine Oxidase Inhibition
- Application : ODC derivatives have been explored as XO inhibitors (XOIs). These compounds exhibit remarkable activities in inhibiting XO, making them potential candidates for managing hyperuricemia .
Quantitative Structure–Activity Relationship (QSAR) Studies
- Application : Researchers have constructed 3D-QSAR models for ODCs. These models provide insights into the pharmacological characteristics of XOIs, aiding in the design of more effective compounds .
Molecular Docking and Binding Modes
- Application : Docking studies revealed that ODCs interact with key residues (e.g., Glu802, Arg880, Asn768) in the XO active site through hydrogen bonds, π-π stackings, and hydrophobic interactions. Understanding these binding modes informs drug design .
Pharmacophore Modeling and Hit Identification
- Application : Researchers combined pharmacophore modeling with molecular docking and ADME predictions to virtually screen potential hit compounds. Four stable hits were identified, which could serve as starting points for drug development .
Selective Matrix Metalloproteinase (MMP) Inhibition
- Application : ODC derivatives were evaluated for their inhibitory effects on specific MMPs (e.g., MMP-13). These compounds demonstrated potent and selective activity against MMP-13 .
Other Potential Applications
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid could involve further exploration of its potential as a xanthine oxidase inhibitor . This could include more detailed studies on its mechanism of action, as well as investigations into its potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-oxo-2-(2-phenylethyl)-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-10(13(17)18)8-14-11(15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDFWBSOKAKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.